molecular formula C14H17F3N2O3 B2837339 4-(Dimethylamino)-3-formyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide CAS No. 2224417-71-2

4-(Dimethylamino)-3-formyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide

Cat. No.: B2837339
CAS No.: 2224417-71-2
M. Wt: 318.296
InChI Key: BKIZLTYSTLJPCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dimethylamino)-3-formyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide is a complex organic compound with a unique structure that includes a dimethylamino group, a formyl group, and a trifluoroethoxyethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-3-formyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of an appropriate benzoyl chloride with a suitable amine.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.

    Formylation: The formyl group is introduced through a formylation reaction, often using reagents like formic acid or formyl chloride.

    Attachment of the Trifluoroethoxyethyl Group: This step involves the reaction of the intermediate compound with 2,2,2-trifluoroethanol under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3-formyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the corresponding hydroxymethyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dimethylamino)-3-formyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3-formyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)-2-fluoro-N-(2,2,2-trifluoroethyl)benzamide
  • N-[2-(Dimethylamino)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide

Comparison

Compared to similar compounds, 4-(Dimethylamino)-3-formyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide is unique due to the presence of both the formyl and trifluoroethoxy groups. These functional groups can significantly influence the compound’s reactivity and biological activity, making it a versatile intermediate in various synthetic and research applications.

Properties

IUPAC Name

4-(dimethylamino)-3-formyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O3/c1-19(2)12-4-3-10(7-11(12)8-20)13(21)18-5-6-22-9-14(15,16)17/h3-4,7-8H,5-6,9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIZLTYSTLJPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)NCCOCC(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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